N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea
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Description
N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea is a chemical compound that belongs to the thiourea class, known for its versatile applications in chemical synthesis, material science, and as ligands in the formation of complex structures. Thioureas play a crucial role in various chemical reactions due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates. For instance, the synthesis of related thiourea compounds has been achieved through reactions involving specific amines and isothiocyanates under controlled conditions to yield targeted thiourea derivatives with high purity and yield. Such processes can include refluxing mixtures of equimolar amounts of specific isothiocyanates with amines such as toluidines to produce various thiourea isomers (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of the thiourea core, where intramolecular hydrogen bonding can significantly influence the overall molecular conformation. Crystallographic studies reveal details about the bonding interactions within these molecules, providing insights into their structural characteristics (Sun et al., 2007).
Chemical Reactions and Properties
Thioureas participate in a variety of chemical reactions, serving as precursors or intermediates in the synthesis of complex molecules and materials. Their reactivity can be tailored through modifications to the thiourea moiety, enabling selective reactions under various conditions. For example, thiourea derivatives have been utilized in the synthesis of complex heterocyclic cores of antibiotics through specific arylation reactions (Martin et al., 2008).
Physical Properties Analysis
The physical properties of thiourea derivatives, including their melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. The presence of intramolecular hydrogen bonds and the specific substituents attached to the thiourea core can affect these properties, which are crucial for their application in various fields.
Chemical Properties Analysis
The chemical properties of N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea, such as its acidity, basicity, and nucleophilicity, are determined by the functional groups present in the molecule. The thiourea group, in particular, is known for its ability to act as a ligand, forming complexes with various metals, which can be analyzed through studies on their coordination chemistry and reactivity (Tadjarodi et al., 2007).
Scientific Research Applications
Herbicide Development
The structure of N-(tert-butyl)-N'-4-pyridinylmethylthiourea is related to thiourea herbicides. For example, a study on (E)-5-tert-Butyl-1-cinnamoylthiobiuret, a thiourea herbicide, reveals its crystal structure and interaction through hydrogen bonds, highlighting the potential of thiourea derivatives in herbicide development (Xue, Chai, Guo, & Wang, 2006).
Insecticidal Properties
Thiourea derivatives, including those similar to N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea, have shown high insecticidal and acaricidal activity. The development of radiosynthesis procedures for such compounds further emphasizes their significance in pest control applications (Knox, Toia, & Casida, 1992).
Anticancer Research
Research into thiourea derivatives for drug development, particularly in anticancer applications, has been promising. For instance, the synthesis and virtual screening of a bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate showcases the role of metal complexes in enhancing drug efficacy and selectivity (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).
Catalysis in Organic Reactions
Thioureas, including N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea, are also explored for their catalytic effects in organic reactions. A study on the catalytic effect of thiourea on the oxidative cyanation of N-aryltetrahydroisoquinolines demonstrates its potential as an organocatalyst, opening new avenues for chemical transformations (Ullah et al., 2019).
Material Science and Chemistry
The application of thiourea derivatives extends into material science, where their coordination behavior with metals is of interest for developing new materials with enhanced properties. A survey of crystal structures and biological activities of platinum group metal complexes containing N-acylthiourea ligands highlights this aspect, showing the versatile coordination behavior and potential medicinal applications of these compounds (Lapasam & Kollipara, 2020).
properties
IUPAC Name |
1-tert-butyl-3-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTLPDABOIZVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea |
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